Cas no 1361710-47-5 (4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid
-
- インチ: 1S/C9H9F3N2O3/c1-4-7(17-9(10,11)12)5(3-13)2-6(14-4)8(15)16/h2H,3,13H2,1H3,(H,15,16)
- InChIKey: QWLHFHBOTXXVMS-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=NC(C(=O)O)=CC=1CN)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 285
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 85.4
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022001680-500mg |
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid |
1361710-47-5 | 97% | 500mg |
$1,019.20 | 2022-04-03 | |
Alichem | A022001680-1g |
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid |
1361710-47-5 | 97% | 1g |
$1,680.00 | 2022-04-03 |
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acidに関する追加情報
Introduction to 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1361710-47-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid, identified by its CAS number 1361710-47-5, is a structurally intriguing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This heterocyclic compound features a pyridine core substituted with an aminomethyl group, a methyl group, and a trifluoromethoxy moiety, along with a carboxylic acid functional group at the sixth position. The unique combination of these substituents endows the molecule with distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The aminomethyl group at the 4-position of the pyridine ring serves as a versatile handle for further functionalization, enabling the construction of complex molecular architectures. This feature is particularly advantageous in medicinal chemistry, where bioconjugation strategies are frequently employed to enhance drug delivery, targeting specificity, and pharmacological efficacy. The presence of the methyl group at the 2-position contributes to steric stabilization and influences the overall conformation of the molecule, which can be critical for binding interactions with biological targets.
The trifluoromethoxy group at the 3-position introduces electron-withdrawing effects and modulates the electronic properties of the pyridine ring. Trifluoromethoxy-substituted compounds are well-documented for their enhanced metabolic stability, improved bioavailability, and increased lipophilicity, which are desirable attributes in drug design. These properties arise from the strong electron-withdrawing nature of fluorine atoms, which can fine-tune the reactivity and binding affinity of a molecule.
The carboxylic acid functionality at the 6-position provides an acidic proton, making this compound amenable to various derivatization strategies such as esterification, amidation, or coupling with other pharmacophores. Carboxylic acids are also known to participate in hydrogen bonding interactions, which can be exploited to improve binding affinity and selectivity in drug-receptor interactions.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications influence biological activity. The combination of quantum mechanical calculations and machine learning algorithms has enabled researchers to predict binding affinities and optimize molecular structures with unprecedented accuracy. In this context, 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid has been investigated as a potential scaffold for targeting various biological pathways associated with human diseases.
One notable area of research involves the exploration of this compound as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently dysregulated in cancer and inflammatory diseases. The pyridine core is a common pharmacophore in kinase inhibitors due to its ability to interact with key residues in the ATP-binding pocket. The presence of both an aminomethyl group and a carboxylic acid moiety provides multiple opportunities for covalent bond formation or hydrogen bonding interactions with target kinases.
Moreover, studies have highlighted the potential of trifluoromethoxy-substituted pyridines as scaffolds for developing antiviral agents. The unique electronic properties introduced by fluorine atoms can modulate viral protease activity or interfere with viral replication cycles. For instance, recent research has demonstrated that trifluoromethoxy-substituted pyridines can inhibit the activity of viral proteases by stabilizing transition states or disrupting enzyme-substrate interactions.
In addition to its applications in oncology and antiviral research, 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid has been explored as a building block for central nervous system (CNS) drugs. The lipophilic nature of trifluoromethoxy-substituted compounds enhances their ability to cross the blood-brain barrier, making them attractive candidates for treating neurological disorders such as Alzheimer's disease or Parkinson's disease. The aminomethyl group further allows for conjugation with neuroactive molecules or biomarkers, facilitating targeted drug delivery systems.
The versatility of this compound is further underscored by its utility in designing probes for biochemical assays. Researchers have leveraged its structural features to develop high-affinity ligands for use in enzyme inhibition studies or receptor binding assays. Such probes are essential tools for elucidating molecular mechanisms and identifying novel drug targets.
From a synthetic chemistry perspective, 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid represents an excellent example of how strategic functionalization can yield molecules with diverse biological activities. Advances in synthetic methodologies have enabled more efficient access to complex heterocyclic structures, including those featuring multiple substituents like trifluoromethoxy groups. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly valuable in constructing these intricate molecular frameworks.
The growing interest in fluorinated compounds underscores their importance in modern drug discovery programs. Fluoroatoms introduce unique electronic effects that can significantly alter pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability. Consequently, many pharmaceutical companies have established dedicated fluorination programs to explore novel fluorinated drug candidates.
In conclusion,4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1361710-47-5) exemplifies how structural complexity can be leveraged to develop multifunctional molecules with broad applications in chemical biology and medicinal chemistry. Its unique combination of substituents makes it a promising scaffold for designing therapeutics targeting cancers, viruses, neurological disorders, and other diseases. As research continues to uncover new biological pathways and therapeutic opportunities,this compound is likely to remain at the forefront of drug discovery efforts.
1361710-47-5 (4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid) 関連製品
- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)
- 942190-66-1(methyl 3-methoxypyrrolidine-3-carboxylate)
- 101342-45-4(4-epi-Chlortetracycline Hydrochloride (>90%))
- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)
- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)
- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)
- 49776-82-1(6-Heptenyl Isothiocyanate)



